3,3-Difluoroazetidine-1-carboximidamide
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Overview
Description
3,3-Difluoroazetidine-1-carboximidamide is a fluorinated azetidine derivative. This compound is of interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms in the azetidine ring can significantly alter the compound’s chemical and physical properties, making it a valuable subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoroazetidine-1-carboximidamide typically involves the introduction of fluorine atoms into the azetidine ring. One common method is the reaction of azetidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process must be carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoroazetidine-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atoms in the azetidine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated azetidine oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
3,3-Difluoroazetidine-1-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a candidate for studying enzyme interactions and protein modifications.
Industry: Used in the development of advanced materials with specific properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 3,3-Difluoroazetidine-1-carboximidamide involves its interaction with molecular targets through its fluorine atoms. These interactions can alter the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Difluoroazetidine
- 3,3-Difluoropyrrolidine
- 4,4-Difluoropiperidine
Uniqueness
3,3-Difluoroazetidine-1-carboximidamide is unique due to the presence of both fluorine atoms and the carboximidamide group in the azetidine ring. This combination of functional groups imparts distinct chemical and physical properties, making it different from other similar compounds. The fluorine atoms enhance the compound’s stability and reactivity, while the carboximidamide group provides additional sites for chemical modification and interaction with biological targets.
Properties
Molecular Formula |
C4H7F2N3 |
---|---|
Molecular Weight |
135.12 g/mol |
IUPAC Name |
3,3-difluoroazetidine-1-carboximidamide |
InChI |
InChI=1S/C4H7F2N3/c5-4(6)1-9(2-4)3(7)8/h1-2H2,(H3,7,8) |
InChI Key |
ZDVUKUUENRIMNL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=N)N)(F)F |
Origin of Product |
United States |
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